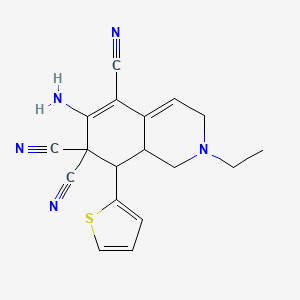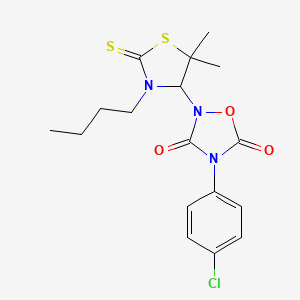
6-amino-2-ethyl-8-(thiophen-2-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with the molecular formula C18H17N5S This compound is characterized by its unique structure, which includes an isoquinoline core, a thiophene ring, and multiple nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated isoquinoline intermediate.
Addition of Nitrile Groups: The nitrile groups can be added through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the isoquinoline-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitrile groups allows for strong binding interactions with active sites, while the thiophene ring can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
6-Amino-2-ethyl-8-(phenyl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Amino-2-ethyl-8-(pyridin-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 6-amino-2-ethyl-8-(thiophen-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
特性
分子式 |
C18H17N5S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
6-amino-2-ethyl-8-thiophen-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C18H17N5S/c1-2-23-6-5-12-13(8-19)17(22)18(10-20,11-21)16(14(12)9-23)15-4-3-7-24-15/h3-5,7,14,16H,2,6,9,22H2,1H3 |
InChIキー |
RUBWMWXAKBDPHG-UHFFFAOYSA-N |
正規SMILES |
CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11555282.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol](/img/structure/B11555283.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555294.png)
![5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11555297.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555302.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)
![N-[(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11555332.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555334.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11555335.png)
